molecular formula C13H9ClO4S B6406516 5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid CAS No. 1261971-19-0

5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid

Cat. No.: B6406516
CAS No.: 1261971-19-0
M. Wt: 296.73 g/mol
InChI Key: DMEYYJWYJKBRFT-UHFFFAOYSA-N
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Description

5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a thiophene ring bearing a methoxycarbonyl group

Properties

IUPAC Name

3-chloro-5-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4S/c1-18-13(17)11-5-9(6-19-11)7-2-8(12(15)16)4-10(14)3-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEYYJWYJKBRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691001
Record name 3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-19-0
Record name 2-Thiophenecarboxylic acid, 4-(3-carboxy-5-chlorophenyl)-, 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace the chloro group or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide for nucleophilic substitution and aluminum chloride for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The chloro and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The thiophene ring can also engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of a chloro group, methoxycarbonyl group, and thiophene ring makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

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